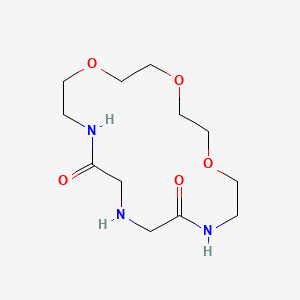
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione is a complex organic compound known for its unique structure and properties. It is a cyclic compound containing three oxygen atoms and three nitrogen atoms within its ring structure. This compound is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of a triazine derivative and a triethylene glycol derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of effects. For example, in biological systems, the compound can bind to metal ions and modulate their activity, potentially affecting enzymatic reactions and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound is similar in structure but contains two nitrogen atoms instead of three.
1,4,7,10,13,16-Hexaazacyclooctadecane: This compound contains six nitrogen atoms and is known for its strong complexing ability with metal ions.
Uniqueness
1,4,7-Trioxa-10,13,16-triazacyclooctadecane-11,15-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the ring structure. This arrangement allows it to form highly stable complexes with a wide range of metal ions, making it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
832103-71-6 |
|---|---|
Molekularformel |
C12H23N3O5 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
1,4,7-trioxa-10,13,16-triazacyclooctadecane-11,15-dione |
InChI |
InChI=1S/C12H23N3O5/c16-11-9-13-10-12(17)15-2-4-19-6-8-20-7-5-18-3-1-14-11/h13H,1-10H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
FPQMNMSHZONHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCNC(=O)CNCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
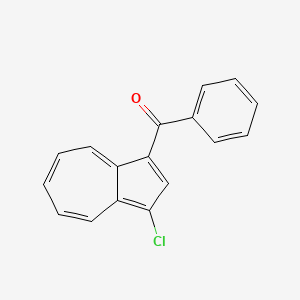
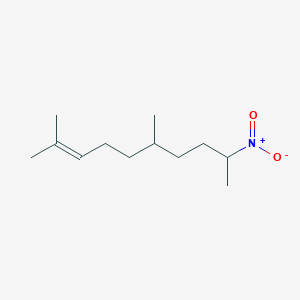
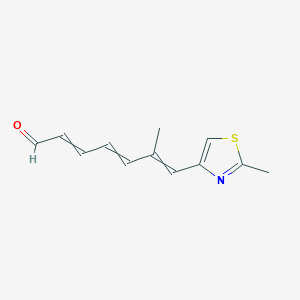
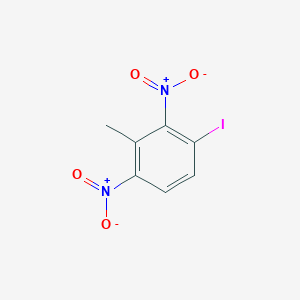
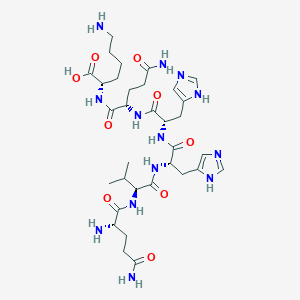
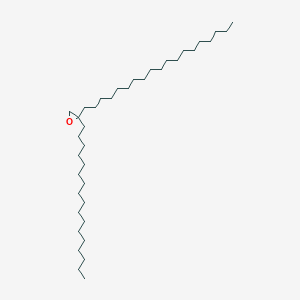
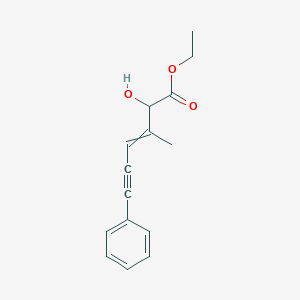

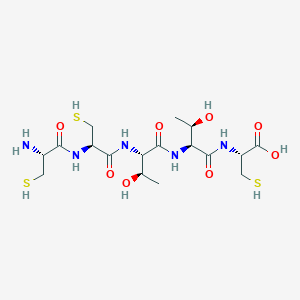
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
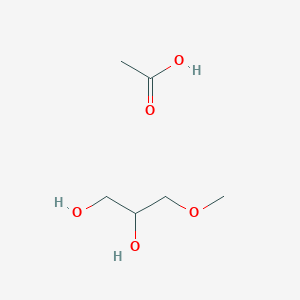
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

